molecular formula C24H21NO4 B11584074 2,4-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline

2,4-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline

Cat. No.: B11584074
M. Wt: 387.4 g/mol
InChI Key: XVPATPSHYCVBDN-UHFFFAOYSA-N
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Description

(4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is a complex organic compound that belongs to the class of chromen-4-imines This compound is characterized by the presence of methoxy groups attached to phenyl rings and a chromen-4-imine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then cyclized using an appropriate catalyst to yield the chromen-4-imine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents used in the reactions are also chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

(4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-HYDROXYPHENYL)-4H-CHROMEN-4-IMINE
  • (4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-CHLOROPHENYL)-4H-CHROMEN-4-IMINE

Uniqueness

(4E)-N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Biological Activity

2,4-Dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline, with the CAS number 471884-08-9, is a synthetic compound that belongs to the class of chromone derivatives. This compound has garnered attention for its potential biological activities, particularly its anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.43 g/mol
  • Structure : The compound features a chromen-4-one backbone with methoxy and aniline substituents, which are believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that chromone derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Cytotoxicity Studies :
    • In vitro studies have shown that compounds similar to this compound exhibit moderate to high cytotoxicity against several cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human lymphoblastic leukemia), and MCF-7 (human breast adenocarcinoma) cells.
    • For instance, related compounds demonstrated IC50 values ranging from 24.4 µM to 68.4 µM against these cell lines, indicating significant potential as anticancer agents .
  • Mechanism of Action :
    • The cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells. This process involves the activation of intrinsic apoptotic pathways, leading to cell death .
  • Comparative Efficacy :
    • When compared to standard chemotherapeutic agents such as doxorubicin, certain derivatives of chromones have shown comparable or enhanced efficacy in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Methoxy Groups : The presence of methoxy groups on the aromatic rings enhances lipophilicity and may improve cellular uptake.
  • Chromone Core : The chromone moiety is crucial for the anticancer activity due to its ability to interact with various biological targets .

Research Findings and Case Studies

A selection of studies highlights the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Findings
Chromen derivativesHL-6042.0 ± 2.7Moderate cytotoxicity observed
Chromen derivativesMOLT-424.4 ± 2.6Superior potency compared to others
Chromen derivativesMCF-768.4 ± 3.9Significant inhibition of proliferation

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C24H21NO4/c1-26-17-10-8-16(9-11-17)23-15-21(19-6-4-5-7-22(19)29-23)25-20-13-12-18(27-2)14-24(20)28-3/h4-15H,1-3H3

InChI Key

XVPATPSHYCVBDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4O2

Origin of Product

United States

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